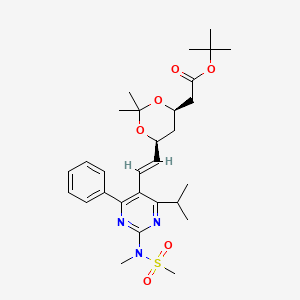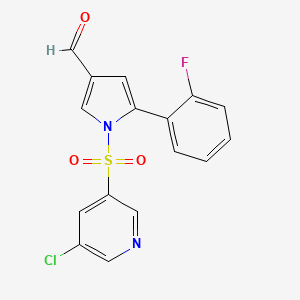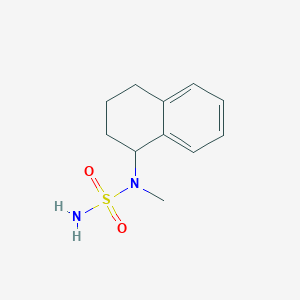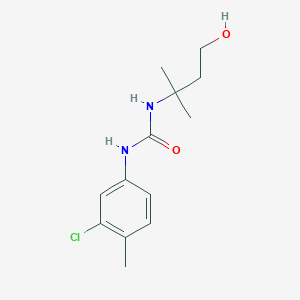
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea is a synthetic organic compound It is characterized by the presence of a chlorinated aromatic ring, a urea moiety, and a hydroxy-substituted alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-hydroxy-2-methylbutan-2-amine.
Formation of Urea Linkage: The aniline derivative is reacted with an isocyanate derivative of the hydroxy-substituted amine under controlled conditions to form the urea linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. Solvents like dichloromethane or toluene are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO₄ (Potassium permanganate).
Reduction: H₂ gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully hydrogenated aromatic ring.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxybutyl)urea: Lacks the additional methyl group on the butyl chain.
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylpentan-2-yl)urea: Has an extended alkyl chain.
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)thiourea: Contains a sulfur atom in place of the oxygen in the urea linkage.
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxy group and a chlorinated aromatic ring provides a versatile platform for further chemical modifications.
属性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea |
InChI |
InChI=1S/C13H19ClN2O2/c1-9-4-5-10(8-11(9)14)15-12(18)16-13(2,3)6-7-17/h4-5,8,17H,6-7H2,1-3H3,(H2,15,16,18) |
InChI 键 |
SQJZUAAGWQCKRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)(C)CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


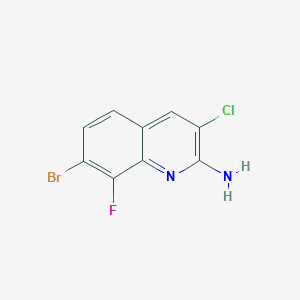

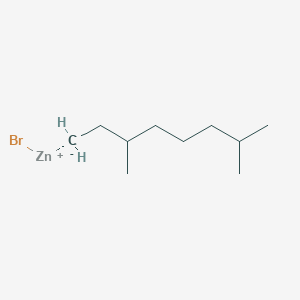
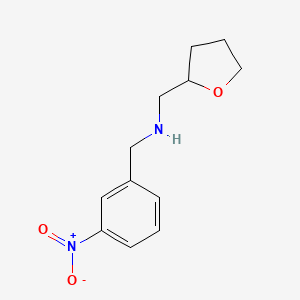
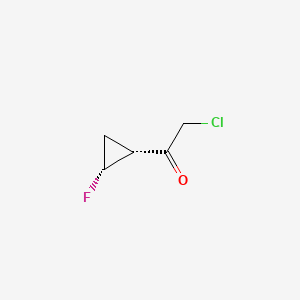

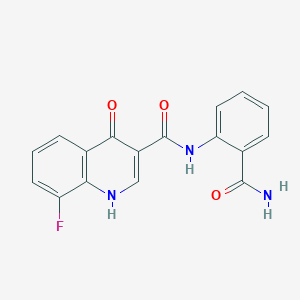
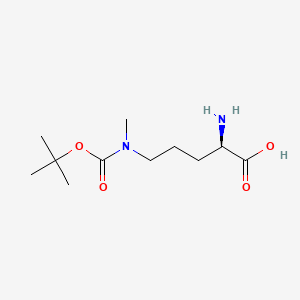
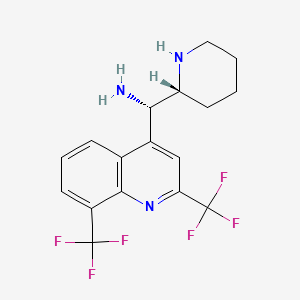
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
